molecular formula C8H19N B13640494 4-Methylheptan-1-amine

4-Methylheptan-1-amine

Cat. No.: B13640494
M. Wt: 129.24 g/mol
InChI Key: FFAFBLIKEVZQGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylheptan-1-amine can be synthesized through several methods, including:

    Reductive Amination: This involves the reaction of 4-methylheptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: This method involves the substitution of a halogenated precursor, such as 4-methylheptan-1-bromide, with ammonia or an amine under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are used.

Major Products Formed:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

4-Methylheptan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Methylheptan-1-amine can be compared with other similar compounds such as:

    Heptan-1-amine: Lacks the methyl group at the fourth carbon, resulting in different chemical and physical properties.

    4-Methylhexan-1-amine: Has a shorter carbon chain, affecting its reactivity and applications.

    4-Methylheptan-2-amine: The position of the amine group is different, leading to variations in its chemical behavior.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

4-methylheptan-1-amine

InChI

InChI=1S/C8H19N/c1-3-5-8(2)6-4-7-9/h8H,3-7,9H2,1-2H3

InChI Key

FFAFBLIKEVZQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCN

Origin of Product

United States

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